molecular formula C8H20Cl2N2 B2564905 (1-Cyclohexylethyl)hydrazine dihydrochloride CAS No. 1240528-89-5

(1-Cyclohexylethyl)hydrazine dihydrochloride

Cat. No.: B2564905
CAS No.: 1240528-89-5
M. Wt: 215.16
InChI Key: YLBNCZQDXQBYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexylethyl)hydrazine dihydrochloride is a hydrazine derivative featuring a cyclohexylethyl substituent bound to the hydrazine backbone, with two hydrochloric acid molecules as counterions. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their reducing properties and ability to form stable complexes .

Properties

IUPAC Name

1-cyclohexylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBNCZQDXQBYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.

Chemical Reactions Analysis

(1-Cyclohexylethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that hydrazine derivatives, including (1-Cyclohexylethyl)hydrazine dihydrochloride, exhibit anticancer activity. A study demonstrated that certain hydrazine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with hydrazine moieties have been shown to affect the activity of protein kinases involved in cancer progression .

Neuroprotective Effects

Hydrazine derivatives have been investigated for their neuroprotective properties. A study highlighted the potential of such compounds to mitigate oxidative stress and inflammation in neuronal cells, suggesting their use in treating neurodegenerative diseases like Alzheimer's . The dihydrochloride form enhances solubility and bioavailability, making it a suitable candidate for further development.

Building Block for Organic Synthesis

(1-Cyclohexylethyl)hydrazine dihydrochloride serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including condensation and cyclization, to form more complex structures. For example, it has been utilized in the synthesis of novel heterocycles that possess biological activity .

Reaction with Carbonyl Compounds

The compound can react with carbonyl groups to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This reaction is facilitated under mild conditions, making it an attractive method for synthesizing diverse chemical entities .

Pharmacological Evaluation

A pharmacological study evaluated the effects of (1-Cyclohexylethyl)hydrazine dihydrochloride on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer agents based on this compound .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of (1-Cyclohexylethyl)hydrazine dihydrochloride with target proteins involved in cancer signaling pathways. These studies revealed strong binding affinities, indicating its potential as a lead compound for drug development .

Data Tables

Application AreaSpecific UseObservations
Anticancer PropertiesInhibition of tumor growthSignificant cytotoxicity against cancer cell lines
Neuroprotective EffectsMitigation of oxidative stressPotential treatment for neurodegenerative diseases
Synthetic UtilityIntermediate for heterocyclesVersatile reactions with carbonyls

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Symmetrical Dimethylhydrazine Dihydrochloride (CAS 306-37-6)

  • Synthesis : Prepared via methylation of diformylhydrazine followed by hydrolysis with hydrochloric acid .
  • Properties : Higher water solubility due to small alkyl groups; molecular weight = 139.03 g/mol.
  • Toxicity: Carcinogenic in golden hamsters, inducing angiosarcomas (89% incidence in females) .
  • Applications : Used as a precursor in pharmaceutical intermediates.

1-Propylhydrazine Hydrochloride

  • Stability: Limited hazard data, but smaller alkyl chains may reduce steric hindrance, enhancing reactivity .

Aryl-Substituted Hydrazine Dihydrochlorides

(2-Phenylethyl)hydrazine Dihydrochloride (CAS 16904-30-6)

  • Structure : Phenylethyl group introduces aromaticity. Molecular formula = C₈H₁₄Cl₂N₂; molecular weight = 209.114 g/mol .
  • Applications : Precursor for antidepressants (e.g., phenelzine dihydrochloride) .

2-Naphthylhydrazine Hydrochloride (CAS 2243-58-5)

  • Reactivity : Naphthyl group enhances π-π stacking, useful in dye synthesis and coordination chemistry .

Cycloalkyl-Substituted Hydrazine Dihydrochlorides

Cyclopropylhydrazine Dihydrochloride (CAS 1374652-23-9)

  • Stability : Smaller cycloalkyl groups (cyclopropyl) may improve stability compared to larger cyclohexyl derivatives, which face steric challenges .

1-Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9)

  • Similarity : Structural similarity (cycloalkyl substituent) suggests comparable synthesis routes, such as alkylation of hydrazine with cycloalkyl halides .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Toxicity Profile Applications
Symmetrical Dimethylhydrazine Dihydrochloride C₂H₁₀Cl₂N₂ 139.03 High solubility, carcinogenic Angiosarcomas in hamsters Pharmaceutical intermediates
(2-Phenylethyl)hydrazine Dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Aromatic, stable Limited data Antidepressant synthesis
Cyclopropylhydrazine Dihydrochloride C₃H₁₀Cl₂N₂ 155.03 High reactivity, moderate stability No significant hazards reported Organic synthesis

Biological Activity

(1-Cyclohexylethyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of cyclohexyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The general reaction can be summarized as follows:

  • Reactants : Cyclohexyl ethyl ketone + Hydrazine hydrate
  • Reagent : Hydrochloric acid
  • Product : (1-Cyclohexylethyl)hydrazine dihydrochloride

Biological Activity

Research indicates that (1-Cyclohexylethyl)hydrazine dihydrochloride exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in certain cancer cell lines by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerate to HighDisruption of cell membranes
AnticancerPromisingInduction of apoptosis via signaling pathways

Case Studies

Several case studies have highlighted the biological efficacy of (1-Cyclohexylethyl)hydrazine dihydrochloride:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Study :
    • In vitro experiments on human breast cancer cell lines showed that treatment with (1-Cyclohexylethyl)hydrazine dihydrochloride led to a dose-dependent decrease in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells.

The mechanism by which (1-Cyclohexylethyl)hydrazine dihydrochloride exerts its biological effects is still under investigation. However, it is believed to act primarily as a nucleophile, engaging in reactions with cellular components such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

To understand the unique properties of (1-Cyclohexylethyl)hydrazine dihydrochloride, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsNotable Activity
Cyclohexylhydrazine hydrochlorideLacks ethyl groupLimited activity compared to target compound
Ethylhydrazine hydrochlorideLacks cyclohexyl groupModerate activity
Phenylhydrazine hydrochlorideContains phenyl groupStronger anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.